An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Chloroethyl)-1H-tetrazole
An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Chloroethyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(2-Chloroethyl)-1H-tetrazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the versatile properties of the tetrazole ring, which can act as a bioisostere for carboxylic acids. This technical guide provides a comprehensive overview of the known physicochemical properties of 5-(2-Chloroethyl)-1H-tetrazole, including its chemical structure, and predicted properties. Furthermore, this guide outlines a representative experimental protocol for its synthesis and characterization, based on established methods for analogous 5-substituted tetrazoles. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and related compounds.
Introduction
Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The tetrazole moiety is a key functional group in a number of pharmaceutical agents, often serving as a metabolically stable isostere of a carboxylic acid group, which can lead to improved pharmacokinetic and pharmacodynamic profiles. The subject of this guide, 5-(2-Chloroethyl)-1H-tetrazole, possesses a reactive chloroethyl side chain, making it a potentially valuable building block for the synthesis of more complex molecules and novel drug candidates. Understanding its fundamental physicochemical properties is crucial for its effective utilization in research and development.
Physicochemical Properties
Currently, detailed experimentally determined physicochemical data for 5-(2-Chloroethyl)-1H-tetrazole is limited in publicly accessible literature. The following tables summarize key identifiers and predicted properties for this compound.
Table 1: Chemical Identifiers for 5-(2-Chloroethyl)-1H-tetrazole
| Identifier | Value |
| CAS Number | 18755-46-9 |
| Molecular Formula | C₃H₅ClN₄ |
| Molecular Weight | 132.55 g/mol |
| Canonical SMILES | C1=NNN=C1CCCl |
| InChI Key | YZQCWPFTAAUGPS-UHFFFAOYSA-N |
Table 2: Predicted Physicochemical Properties of 5-(2-Chloroethyl)-1H-tetrazole
| Property | Predicted Value | Source |
| Melting Point | 100-105 °C | ChemicalBook[1] |
| Boiling Point | 298.4 ± 42.0 °C | ChemicalBook[1] |
| Density | 1.446 ± 0.06 g/cm³ | ChemicalBook[1] |
| pKa | 4.0 ± 0.10 | ChemicalBook[1] |
| logP (XLogP3) | 0.4 | ECHEMI |
| Solubility | Moderate solubility in polar organic solvents. | CymitQuimica[2] |
| Physical State | Solid at room temperature. | CymitQuimica[2] |
Experimental Protocols
Representative Synthesis of 5-(2-Chloroethyl)-1H-tetrazole
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Objective: To synthesize 5-(2-Chloroethyl)-1H-tetrazole from 3-chloropropionitrile and sodium azide.
Materials:
-
3-Chloropropionitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or Triethylamine hydrochloride
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂) (for quenching)
-
Distilled water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloropropionitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in DMF.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully acidify the mixture with aqueous HCl to pH ~2.
-
Add a solution of sodium nitrite to quench any residual azide.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Characterization Methods
The synthesized 5-(2-Chloroethyl)-1H-tetrazole should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl protons, likely two triplets.
-
¹³C NMR: The carbon NMR spectrum should display peaks for the two carbons of the ethyl group and the carbon of the tetrazole ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H bond of the tetrazole ring (around 3000-3400 cm⁻¹), C-H bonds, and the C=N and N=N bonds of the tetrazole ring.
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound (132.55 g/mol ) and provide information about its fragmentation pattern.
Visualizations
Synthetic Pathway
Caption: Synthetic pathway for 5-(2-Chloroethyl)-1H-tetrazole.
General Experimental Workflow
Caption: General workflow for synthesis and characterization.
Logical Relationship in Drug Discovery
Caption: Role in a typical drug discovery cascade.
Conclusion
5-(2-Chloroethyl)-1H-tetrazole represents a valuable scaffold for the development of novel chemical entities with potential therapeutic applications. While comprehensive experimental data on its physicochemical properties are not yet widely available, this guide provides a summary of its predicted characteristics and a representative protocol for its synthesis and characterization. This information serves as a starting point for researchers to further explore the chemistry and biological activity of this and related tetrazole derivatives. Further experimental investigation is warranted to fully elucidate its properties and potential applications.
